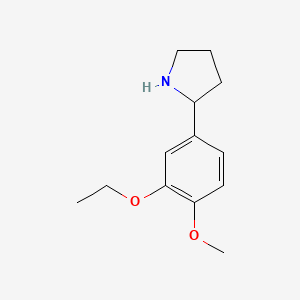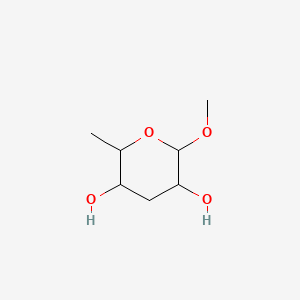
ethanol;oxovanadium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanol;oxovanadium is a coordination compound where ethanol molecules are coordinated to an oxovanadium center
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ethanol;oxovanadium can be synthesized through the reaction of vanadium pentoxide (V₂O₅) with ethanol under controlled conditions. The reaction typically involves heating vanadium pentoxide in ethanol, leading to the formation of the oxovanadium complex. The reaction can be represented as follows:
V2O5+2C2H5OH→2VO(C2H5OH)2+H2O
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires precise control of temperature and reaction conditions to ensure high yield and purity of the product. The use of catalysts and optimized reaction parameters can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: Ethanol;oxovanadium undergoes various chemical reactions, including:
Oxidation: The oxovanadium center can be oxidized to higher oxidation states, leading to the formation of different vanadium oxides.
Reduction: The compound can be reduced to lower oxidation states, which can alter its chemical properties and reactivity.
Substitution: Ethanol ligands can be substituted with other ligands, such as water or other alcohols, depending on the reaction conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and oxygen (O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrazine (N₂H₄) are often used.
Substitution: Ligand substitution reactions can be carried out using various alcohols or water under controlled conditions.
Major Products:
Oxidation: Higher vanadium oxides, such as vanadium(V) oxide (V₂O₅).
Reduction: Lower oxidation state vanadium compounds, such as vanadium(III) oxide (V₂O₃).
Substitution: New coordination complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Ethanol;oxovanadium has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in oxidation reactions and the epoxidation of alkenes.
Biology: The compound has been studied for its potential biological activity, including its role as an enzyme inhibitor and its effects on cellular processes.
Medicine: Research is ongoing into its potential therapeutic applications, such as its use in anticancer treatments and as an antimicrobial agent.
Industry: this compound is used in the production of fine chemicals and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism by which ethanol;oxovanadium exerts its effects involves the interaction of the oxovanadium center with molecular targets. The oxovanadium center can undergo redox reactions, which can alter the oxidation state of vanadium and affect its reactivity. These redox reactions are crucial for the compound’s catalytic activity and its potential biological effects. The molecular targets and pathways involved include enzymes and cellular components that are sensitive to changes in redox state.
Vergleich Mit ähnlichen Verbindungen
Ethanol;oxovanadium can be compared with other oxovanadium complexes, such as:
Vanadyl acetylacetonate: Used as a catalyst in organic synthesis, particularly in the epoxidation of allylic alcohols.
Vanadyl sulfate: Commonly used in biological studies for its insulin-mimetic properties.
Vanadyl phosphate: Known for its catalytic activity in oxidation reactions.
Eigenschaften
Molekularformel |
C6H18O4V |
|---|---|
Molekulargewicht |
205.15 g/mol |
IUPAC-Name |
ethanol;oxovanadium |
InChI |
InChI=1S/3C2H6O.O.V/c3*1-2-3;;/h3*3H,2H2,1H3;; |
InChI-Schlüssel |
IDIDIJSLBFQEKY-UHFFFAOYSA-N |
Kanonische SMILES |
CCO.CCO.CCO.O=[V] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


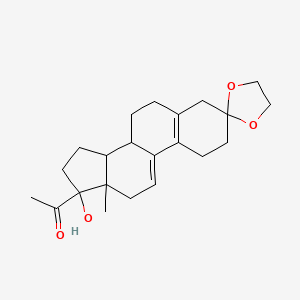


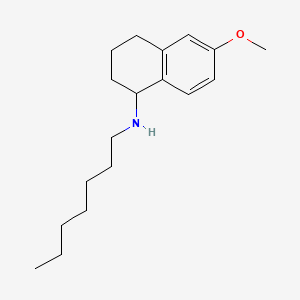


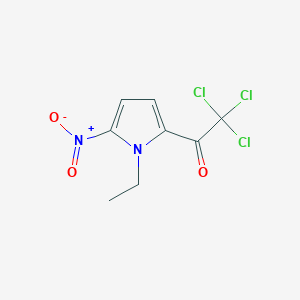



![tetrasodium;3-[(2E)-2-[(4E)-4-[(E)-[(4Z)-4-[(E)-[8-[(2,4-diamino-5-nitrophenyl)diazenyl]-1-oxo-5-sulfonatonaphthalen-2-ylidene]hydrazinylidene]-6-sulfonatonaphthalen-1-ylidene]hydrazinylidene]naphthalen-1-ylidene]hydrazinyl]naphthalene-1,5-disulfonate](/img/structure/B12099681.png)
